molecular formula C6H7BrN2O4 B12344831 Methyl 5-bromo-2,6-dioxo-1,3-diazinane-4-carboxylate

Methyl 5-bromo-2,6-dioxo-1,3-diazinane-4-carboxylate

Katalognummer: B12344831
Molekulargewicht: 251.03 g/mol
InChI-Schlüssel: TWNXXQFEROYCPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-bromo-2,6-dioxo-1,3-diazinane-4-carboxylate is a chemical compound with the molecular formula C6H5BrN2O4 It is a derivative of diazinane, a heterocyclic compound containing nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2,6-dioxo-1,3-diazinane-4-carboxylate typically involves the bromination of a precursor compound. One common method involves the reaction of a diazinane derivative with bromine in the presence of a suitable solvent. The reaction conditions often include controlled temperature and pH to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-bromo-2,6-dioxo-1,3-diazinane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Methyl 5-bromo-2,6-dioxo-1,3-diazinane-4-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 5-bromo-2,6-dioxo-1,3-diazinane-4-carboxylate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. Additionally, the diazinane ring structure can interact with biological macromolecules, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 5-bromo-2,6-dioxo-1,3-diazinane-4-carboxylate is unique due to its specific bromination pattern and the presence of the diazinane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C6H7BrN2O4

Molekulargewicht

251.03 g/mol

IUPAC-Name

methyl 5-bromo-2,6-dioxo-1,3-diazinane-4-carboxylate

InChI

InChI=1S/C6H7BrN2O4/c1-13-5(11)3-2(7)4(10)9-6(12)8-3/h2-3H,1H3,(H2,8,9,10,12)

InChI-Schlüssel

TWNXXQFEROYCPL-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1C(C(=O)NC(=O)N1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.